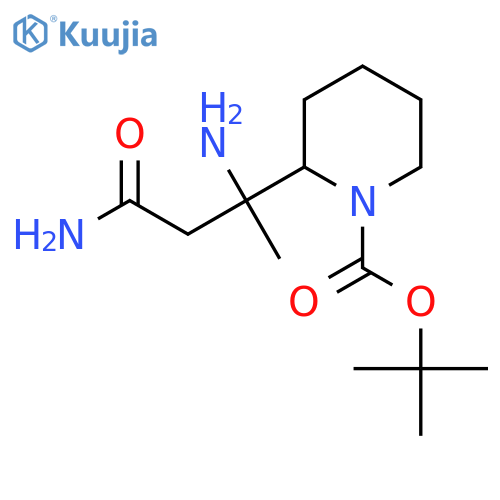

Cas no 2171749-10-1 (tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate)

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate

- 2171749-10-1

- EN300-1284618

-

- インチ: 1S/C14H27N3O3/c1-13(2,3)20-12(19)17-8-6-5-7-10(17)14(4,16)9-11(15)18/h10H,5-9,16H2,1-4H3,(H2,15,18)

- InChIKey: ATFQAOMXRQAMNH-UHFFFAOYSA-N

- SMILES: O(C(C)(C)C)C(N1CCCCC1C(C)(CC(N)=O)N)=O

計算された属性

- 精确分子量: 285.20524173g/mol

- 同位素质量: 285.20524173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 20

- 回転可能化学結合数: 5

- 複雑さ: 378

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.2

- トポロジー分子極性表面積: 98.6Ų

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1284618-5000mg |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1284618-10000mg |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1284618-250mg |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1284618-1.0g |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1284618-1000mg |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1284618-50mg |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1284618-500mg |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1284618-100mg |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1284618-2500mg |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate |

2171749-10-1 | 2500mg |

$1931.0 | 2023-10-01 |

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate 関連文献

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611

tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate (CAS No. 2171749-10-1)

Tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate, identified by its CAS number 2171749-10-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug design. The structural features of this molecule, particularly its tert-butyl substituent and the presence of both carbamoyl and amino functional groups, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug development.

The synthesis and characterization of Tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate involve sophisticated organic reactions that highlight the intersection of medicinal chemistry and synthetic methodologies. The introduction of the tert-butyl group at the piperidine ring enhances the metabolic stability of the molecule, a critical factor in pharmaceutical design. Additionally, the carbamoylpropan-2-yl side chain introduces a polar moiety that can interact with biological targets, making this compound a promising candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on developing novel piperidine derivatives due to their potential as pharmacophores in small-molecule drugs. The structural motif of Tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate aligns well with this trend, as it combines multiple pharmacologically relevant features. The amino group can serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets, while the carbamoyl group can modulate solubility and binding affinity. These properties make this compound an attractive scaffold for designing molecules with enhanced efficacy and reduced toxicity.

One of the most compelling aspects of Tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate is its potential application in the development of bioactive molecules targeting neurological disorders. Piperidine derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly in conditions such as depression, anxiety, and neurodegenerative diseases. The unique structural features of this compound may enable it to interact with specific receptors or enzymes involved in these pathways, offering a novel therapeutic approach.

Recent advancements in computational chemistry have further accelerated the exploration of such compounds. Molecular modeling techniques have been employed to predict the binding modes of Tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate with various biological targets, providing insights into its potential pharmacological activity. These studies have revealed that the compound exhibits promising interactions with proteins involved in signal transduction and inflammation, suggesting its utility in treating conditions such as chronic pain and autoimmune diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group is typically achieved through tert-butylation reactions, which are well-established in synthetic organic chemistry. Similarly, the incorporation of the carbamoylpropan-2-yl side chain involves condensation reactions between appropriate carbamic acid derivatives and piperidine precursors. These synthetic strategies highlight the importance of expertise in organic chemistry for developing complex molecules like Tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate.

In conclusion, Tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate (CAS No. 2171749-10-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its combination of metabolic stability, polar functional groups, and suitability for computational modeling makes it a valuable asset for drug discovery efforts. As research continues to uncover new therapeutic applications for piperidine derivatives, compounds like this are poised to play a crucial role in developing next-generation treatments for various diseases.

2171749-10-1 (tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate) Related Products

- 112362-88-6(4-4-(dimethylamino)phenylbutanoic acid)

- 2171449-70-8(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid)

- 886940-77-8(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide)

- 1455435-87-6(2,5-Dibromo-3,4-difluoroaniline)

- 946373-38-2(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide)

- 2309431-87-4(Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate)

- 856452-73-8(1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole)

- 1099597-38-2(1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)

- 320419-91-8(1-(2,4-dichlorobenzyl)-N-(4,6-dimethoxy-2-pyrimidinyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)

- 1806791-35-4(6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)